5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE

Vue d'ensemble

Description

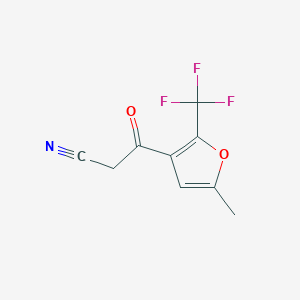

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE is an organic compound with the molecular formula C9H6F3NO2 It features a furan ring substituted with a trifluoromethyl group and a nitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the furan ring, which is then functionalized with a trifluoromethyl group.

Reaction Conditions: The nitrile group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Drug Development

5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance biological activity. Research has indicated that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties and increased metabolic stability, making them suitable candidates for drug development .

Anticancer Activity

Studies have suggested that derivatives of this compound may possess anticancer properties. For instance, its ability to interact with specific biological targets could lead to the development of novel anticancer agents. Ongoing research is focused on synthesizing and testing various derivatives to evaluate their efficacy against cancer cell lines .

Agrochemicals

Pesticide Development

The unique structure of this compound makes it a candidate for the development of new agrochemicals, particularly pesticides. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their penetration into plant tissues and increase their effectiveness as pesticides .

Herbicide Potential

Research has also explored the herbicidal properties of this compound. Preliminary studies indicate that it may inhibit certain plant growth pathways, suggesting its potential as a herbicide. Further investigations are required to assess its selectivity and environmental impact .

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of novel polymers. Its reactivity allows it to act as a monomer or a cross-linking agent in polymerization reactions, leading to materials with enhanced thermal and chemical stability .

Fluorinated Materials

The incorporation of trifluoromethyl groups into polymer backbones can impart unique properties such as increased hydrophobicity and resistance to solvents. This makes it valuable in the development of coatings and films that require durability under harsh conditions .

Case Studies

Mécanisme D'action

The mechanism of action of 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form interactions with enzymes or receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-METHYL-2-FURO-3-YLACETONITRILE: Lacks the trifluoromethyl group, resulting in different chemical properties.

2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Activité Biologique

5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile, with the CAS number 175276-72-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 217.14 g/mol

- Structural Characteristics : The compound features a furan ring substituted with a trifluoromethyl group and an acetonitrile moiety, which may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related furan derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound remains to be thoroughly investigated, but structural similarities suggest potential effectiveness against tumors.

Neuroprotective Effects

Neuroprotective effects have been observed in compounds with structural similarities to this compound. These effects are often attributed to the inhibition of reactive oxygen species (ROS) production and modulation of signaling pathways involved in neuronal survival. Further research is required to elucidate the neuroprotective potential of this specific compound.

Case Studies and Research Findings

- Cell Line Studies :

- In Vivo Models :

- Mechanistic Insights :

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Potential efficacy against cancer cell lines |

| Antioxidant | Possible radical scavenging capabilities |

| Neuroprotective | Inhibition of ROS and neuronal protection |

Propriétés

IUPAC Name |

3-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-5-4-6(7(14)2-3-13)8(15-5)9(10,11)12/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIIDKSIRKJEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(F)(F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938640 | |

| Record name | 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-72-9 | |

| Record name | 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.